Asterriquinol D dimethyl ether
Overview
Description
Asterriquinol D dimethyl ether is a fungal metabolite derived from the soil fungus Aspergillus kumbius. It is known for its cytotoxic properties, particularly against mouse myeloma NS-1 cell lines, with an IC50 value of 28 μg/mL . Additionally, it exhibits activity against the protozoan parasite Tritrichomonas foetus .
Scientific Research Applications
Asterriquinol D dimethyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of indole derivatives and their interactions with various reagents.
Industry: Potential use in the development of new antifungal and antiparasitic agents.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Asterriquinol D dimethyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been found to inhibit mouse myeloma NS-1 cell lines with an IC50 of 28 μg/mL . Additionally, it exhibits activity against Tritrichomonas foetus . The compound’s interactions with these biomolecules suggest its potential as an antiparasitic and anticancer agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to be cytotoxic to NS-1 mouse myeloma cells, indicating its potential to disrupt cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the growth of mouse myeloma cells by interfering with cellular processes at the molecular level . The compound’s ability to inhibit Tritrichomonas foetus further highlights its potential as an antiparasitic agent . These interactions suggest that this compound may act through enzyme inhibition or activation, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a stability period of up to four years . Long-term effects on cellular function are still being investigated, with initial findings indicating sustained cytotoxicity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on mouse myeloma cells, while higher doses may lead to toxic or adverse effects . Threshold effects and potential toxicity at high doses are critical considerations in the compound’s application in research and therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Asterriquinol D dimethyl ether can be synthesized through a series of organic reactions involving the coupling of indole derivatives with a tetramethoxybenzene core. The key steps typically include:
Formation of Indole Derivatives: Starting from commercially available indole, various functional groups are introduced through electrophilic substitution reactions.
Coupling Reaction: The indole derivatives are then coupled with a tetramethoxybenzene core under specific conditions, often involving a palladium-catalyzed cross-coupling reaction.
Methylation: The final step involves methylation of the hydroxyl groups to form the dimethyl ether derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as column chromatography and recrystallization to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Asterriquinol D dimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted indole derivatives.
Comparison with Similar Compounds
Asterriquinol D dimethyl ether is unique due to its specific structural features and biological activities. Similar compounds include:
Asterriquinol A, B, and C: Other members of the asterriquinol family with varying degrees of cytotoxic and antiparasitic activities.
Bis-indolyl Benzenoids: Compounds with similar structural motifs but different biological activities.
Uniqueness:
Structural Features: The presence of a tetramethoxybenzene core coupled with indole rings.
Biological Activity: Specific cytotoxic and antiparasitic properties that distinguish it from other related compounds.
Properties
IUPAC Name |
3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDFRJCVQJIIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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